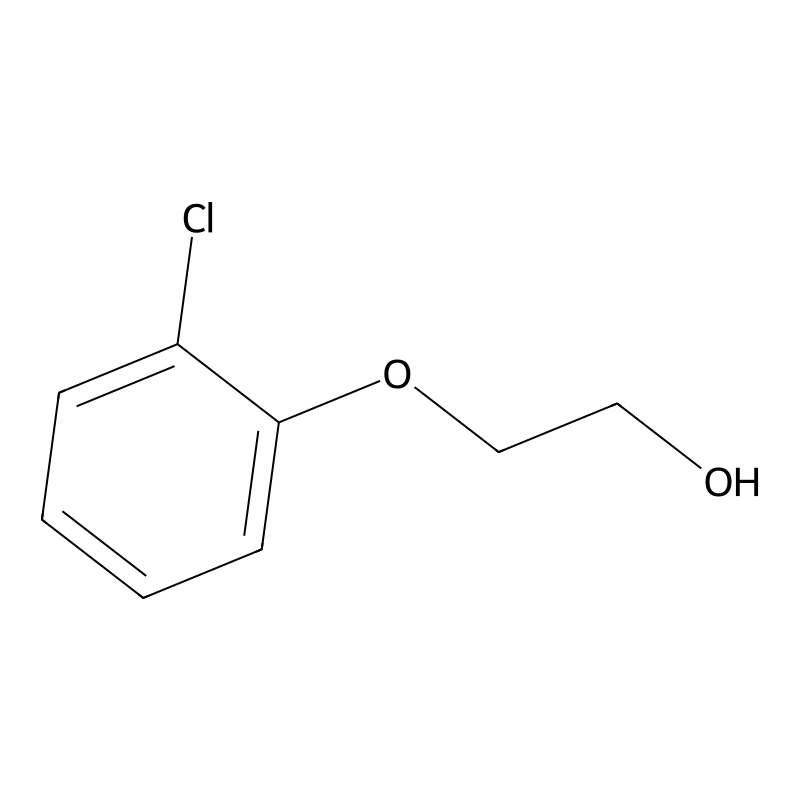

2-(2-Chlorophenoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Chlorophenoxy)ethanol is an organic compound with the molecular formula C₈H₉ClO₂ and a molecular weight of approximately 172.61 g/mol. It is characterized by the presence of a chlorophenoxy group attached to an ethanol moiety. The compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure can be represented as follows:

- IUPAC Name: 2-(2-Chlorophenoxy)ethanol

- CAS Registry Number: 15480-00-9

The compound is typically a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various

- Oxidation: Under oxidative conditions, this compound can be converted into 2-(2-chlorophenoxy)acetaldehyde or 2-(2-chlorophenoxy)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield 2-(2-chlorophenoxy)ethane using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups (e.g., halides or amines) through reagents like thionyl chloride or phosphorus tribromide .

The biological activity of 2-(2-Chlorophenoxy)ethanol has been studied for its potential interactions with various molecular targets. It may act as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, which are context-dependent and warrant further investigation.

Several methods are employed for synthesizing 2-(2-Chlorophenoxy)ethanol:

- Reaction of 2-Chlorophenol with Ethylene Oxide:

- Reagents: 2-chlorophenol, ethylene oxide, sodium hydroxide (as a base).

- Conditions: Elevated temperatures and pressures are typically used to facilitate the reaction.

- Reaction Equation:

- Industrial Production:

The primary applications of 2-(2-Chlorophenoxy)ethanol include:

- Intermediate in Synthesis: It serves as a precursor in the manufacture of pharmaceuticals and agrochemicals.

- Research Tool: Its unique structural properties make it valuable for studying structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with 2-(2-Chlorophenoxy)ethanol, including:

- 2-(4-Chlorophenoxy)ethanol

- 2-(2,4-Dichlorophenoxy)ethanol

- 2-(2,5-Dichlorophenoxy)ethanol

- 2-(2,4,5-Trichlorophenoxy)ethanol

Uniqueness

The uniqueness of 2-(2-Chlorophenoxy)ethanol lies in its specific substitution pattern on the phenoxy ring. This configuration influences its reactivity and biological interactions, making it a significant subject for research focused on developing new chemical entities with desirable properties .